N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Overview
Description
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C16H19BrClNO2 and its molecular weight is 372.7 g/mol. The purity is usually 95%.
The exact mass of the compound {[5-(4-bromophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is 371.02877 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Chemical synthesis and reactions involving furan and bromophenyl derivatives have been extensively studied. For instance, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate was brominated to obtain 2-bromomethyl derivatives, which were then phosphorylated, indicating the potential for creating various derivatives through selective bromination and phosphorylation processes (Pevzner, 2003). Additionally, derivatives of 2-cyano-3-(5-N-alkyl-N-phenylamino-2-furyl) propenoic acid were prepared via reactions involving 5-bromo-2-furancarbaldehyde, showcasing the reactivity of bromo-furyl derivatives with amines for creating complex molecules (Šafár̆ et al., 1997).
Potential Applications
The exploration of furan derivatives in the development of antifungal agents has been demonstrated, where compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes, highlighting the potential pharmaceutical applications of such compounds (Suvire et al., 2006). This suggests the broader utility of bromophenyl and furylmethyl derivatives in designing compounds with biological activity.
Chemical Properties and Behavior
The synthesis of complex molecules often involves the strategic use of furan and bromophenyl groups. For example, the synthesis of bis[2-(2-furyl)indenyl]zirconium derivatives and their dynamic features, including rotational barriers and conformational isomers, have been studied, providing insight into the structural and dynamic aspects of such compounds (Dreier et al., 2001). This research underscores the importance of these components in the development of organometallic compounds with specific properties.
Properties
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.ClH/c17-13-5-3-12(4-6-13)16-8-7-15(20-16)11-18-10-14-2-1-9-19-14;/h3-8,14,18H,1-2,9-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESXTLNPLJUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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